molecular formula C13H27ClN2O2 B566817 (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride CAS No. 1240588-24-2

(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride

Cat. No.: B566817
CAS No.: 1240588-24-2
M. Wt: 278.821
InChI Key: CADRPFQADWMMKS-PPHPATTJSA-N
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Description

®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two tert-butyl groups and a carboxylate group attached to the piperazine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active piperazine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • tert-Butyl 4-methylpiperazine-1-carboxylate
  • tert-Butyl 3-methylpiperazine-1-carboxylate

Uniqueness

®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride is unique due to the presence of two tert-butyl groups, which can influence its steric properties and reactivity. This structural feature can affect its interaction with molecular targets and its overall chemical behavior, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

tert-butyl (3R)-3-tert-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADRPFQADWMMKS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721400
Record name tert-Butyl (3R)-3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240588-24-2
Record name tert-Butyl (3R)-3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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